5-Chloro-3,7-dimethylbenzofuran-2-carboxamide
CAS No.: 35351-30-5
Cat. No.: VC8267791
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35351-30-5 |
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Molecular Formula | C11H10ClNO2 |
Molecular Weight | 223.65 g/mol |
IUPAC Name | 5-chloro-3,7-dimethyl-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14) |
Standard InChI Key | KOTPNEGDMIUCKR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl |
Canonical SMILES | CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-Chloro-3,7-dimethylbenzofuran-2-carboxamide belongs to the benzofuran family, a class of oxygen-containing heterocycles. The benzofuran core consists of a fused benzene and furan ring system. Substituents include:
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Chlorine at position 5, introducing electronegativity and steric effects.
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Methyl groups at positions 3 and 7, enhancing hydrophobicity and influencing molecular packing.
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Carboxamide at position 2, enabling hydrogen bonding and interactions with biological targets.
The planar benzofuran system and substituent arrangement contribute to a calculated LogP of 3.5022, indicating moderate lipophilicity .
Physicochemical Properties
Key properties derived from experimental and computational data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 223.656 g/mol | |
Exact Mass | 223.040 Da | |
Topological Polar Surface Area | 56.23 Ų | |
LogP | 3.5022 | |
HS Code | 2932999099 |
The compound’s density and melting/boiling points remain uncharacterized experimentally, though its solid-state stability is inferred from structural analogs .
Synthetic Methodologies
General Benzofuran Synthesis
While no published route specifically targets 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide, benzofuran derivatives are typically synthesized via:
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Cyclization of 2-hydroxyacetophenones with chloroacetic acid.
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Palladium-catalyzed coupling for introducing substituents.
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Friedel-Crafts alkylation to install methyl groups.
For this compound, a plausible sequence might involve:
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Chlorination at position 5 using or .
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Methylation via Grignard reagents or methyl halides.
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Carboxamide formation through coupling of benzofuran-2-carboxylic acid with an amine.
Notably, a patent (CN105859574A) detailing the synthesis of the structurally related 2-amino-5-chloro-N,3-dimethylbenzamide employs oxidation, chlorination, and catalytic hydrogenation . While distinct, this methodology highlights the feasibility of multi-step functionalization on aromatic systems.
Future Directions and Challenges
Research Priorities
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Biological Screening: Prioritize in vitro assays for kinase inhibition, cytotoxicity, and antimicrobial activity.
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Synthetic Optimization: Develop scalable routes with >90% yield, potentially adapting methodologies from .
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Toxicokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Collaboration
Partnerships between academia and pharmaceutical firms could accelerate therapeutic development. Open-source data sharing on benzofuran derivatives may mitigate redundancy in preclinical research.
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